molecular formula C13H14N4O3 B2822468 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide CAS No. 927700-31-0

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2822468
CAS No.: 927700-31-0
M. Wt: 274.28
InChI Key: NHNYKBVVJHRKCK-UHFFFAOYSA-N
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Description

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H14N4O3 It is characterized by the presence of a piperidine ring substituted with a cyano group and a nitro group on the phenyl ring, and a carboxamide group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group This is followed by a cyanation reaction to add the cyano group

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific proteins or pathways.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

    1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    1-(2-Cyano-4-nitrophenyl)piperidine-4-amine: Contains an amine group instead of a carboxamide.

    1-(2-Cyano-4-nitrophenyl)piperidine-4-alcohol: Features an alcohol group in place of the carboxamide.

Uniqueness: 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(2-cyano-4-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c14-8-10-7-11(17(19)20)1-2-12(10)16-5-3-9(4-6-16)13(15)18/h1-2,7,9H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYKBVVJHRKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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